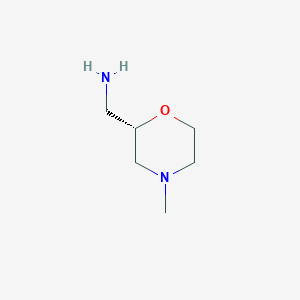
2-(Oxolan-2-yl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-2-yl)acetyl chloride is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Phosphonic Acid Derivatives
2-(Oxolan-2-yl)acetyl chloride is used in the synthesis of phosphonic acid derivatives. For example, acetyl chloride facilitates the three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite, leading to the formation of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This process is crucial for the synthesis of phosphonopeptide with a P-N bond, highlighting its significance in organophosphorus chemistry (Yuan, Chen, & Wang, 1991).
Acylation of Heterocycles
In the field of heterocyclic chemistry, acetyl chloride shows effectiveness in the acylation of azaindoles at the C-3 position, yielding products under conditions involving an excess of AlCl3 in CH2Cl2 followed by the addition of acyl chloride. This procedure highlights the versatility of acetyl chloride in facilitating selective functionalization of heterocyclic compounds (Zhang et al., 2002).
C-H Bond Functionalization
The compound also plays a role in directing groups for palladium-catalyzed C-H bond functionalization reactions. O-Acetyl oximes, derived from acetyl chloride, serve as effective directing groups for these reactions. The products of C-H functionalization can be transformed into ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, showcasing the compound's utility in complex organic synthesis and functional group modification (Neufeldt & Sanford, 2010).
Green Chemistry Applications
Furthermore, acetyl chloride is implicated in green chemistry applications, such as the catalyzed protection of carbonyls under solvent-free conditions. This exemplifies the move towards more environmentally friendly and sustainable chemical synthesis methods (Duan, Gu, & Deng, 2006).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with the cholinergic system, specifically acetylcholine receptors .
Mode of Action
These compounds typically prevent the release of acetylcholine from the presynaptic end of the neuron .
Biochemical Pathways
Compounds with similar structures have been known to influence the cholinergic system .
Result of Action
Based on its potential interaction with the cholinergic system, it might influence neurotransmission .
Eigenschaften
IUPAC Name |
2-(oxolan-2-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOAAQUHILXVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)
![N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2724473.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2724475.png)
![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)




![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)


